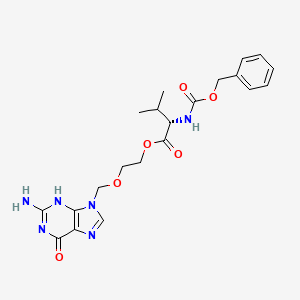

Benzyloxycarbonyl valacyclovir

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSUAJRZJTUOEA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924945 | |

| Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124832-31-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124832-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyloxycarbonyl valacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLOXYCARBONYL VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5326179KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Cbz-valacyclovir

Abstract

N-Cbz-valacyclovir (N-Carboxybenzyl-valacyclovir) is the penultimate protected intermediate in the most common and commercially viable synthesis of Valacyclovir, a critical antiviral prodrug of Acyclovir.[1][2] A thorough understanding of the physicochemical properties of this intermediate is paramount for process optimization, impurity control, and ensuring the final drug substance's quality and efficacy. This guide provides a comprehensive analysis of N-Cbz-valacyclovir's key chemical and physical characteristics, offering field-proven insights for researchers, process chemists, and drug development professionals. It details the causality behind experimental choices for characterization and outlines self-validating protocols for analysis.

Introduction: The Strategic Importance of a Protected Intermediate

Valacyclovir enhances the oral bioavailability of Acyclovir from 10-20% to approximately 55%, a significant clinical advantage.[1] This improvement is achieved by esterifying Acyclovir with the amino acid L-valine. To facilitate this esterification efficiently and prevent unwanted side reactions, the amino group of L-valine is temporarily protected. The N-benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for this purpose due to its stability during the coupling reaction and its clean removal via catalytic hydrogenation.[3][4]

N-Cbz-valacyclovir is the direct product of the condensation reaction between Acyclovir and N-Cbz-L-valine.[1] Its physicochemical properties—such as solubility, crystallinity, and stability—directly influence the reaction kinetics, purification strategy (e.g., crystallization, extraction), yield, and impurity profile of the entire Valacyclovir synthesis chain. Precise control and characterization of this intermediate are therefore not merely procedural but are fundamental to the successful and scalable production of the final active pharmaceutical ingredient (API).

Chemical Identity and Structural Properties

A clear definition of the molecule's identity is the foundation for all further analysis.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate | [5] |

| Synonyms | CBZ-Valaciclovir, Z-Valaciclovir, Valacyclovir EP Impurity E, Valacyclovir Related Compound E | [6][7] |

| CAS Number | 124832-31-1 | [4][6] |

| Molecular Formula | C₂₁H₂₆N₆O₆ | [4][5] |

| Molecular Weight | 458.47 g/mol (often cited as 458.5 g/mol ) | [4][5] |

| Appearance | White to off-white crystalline solid/powder | [4][7] |

Structural Diagram:

The structure combines the Acyclovir backbone with the N-Cbz-L-valine moiety through an ester linkage, a critical feature for its function as a prodrug intermediate.

Caption: Chemical Structure of N-Cbz-valacyclovir.

Synthesis and Critical Process Parameters

The synthesis of N-Cbz-valacyclovir is typically achieved by condensing N-Cbz-L-valine with Acyclovir.[2] The choice of reagents and reaction conditions is critical for maximizing yield and minimizing impurities, particularly the pharmacologically inactive D-isomer.

General Synthesis Pathway

The reaction involves the activation of the carboxylic acid of N-Cbz-L-valine, followed by nucleophilic attack from the primary hydroxyl group of Acyclovir.

Caption: Generalized synthetic route to Valacyclovir via N-Cbz-valacyclovir.

Causality of Experimental Choices

-

Coupling Agents: Dicyclohexylcarbodiimide (DCC) is a common choice for activating the carboxylic acid.[3] Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which must be filtered off.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) is used in catalytic amounts to accelerate the esterification.[1][2]

-

Solvent: Dimethylformamide (DMF) is a preferred solvent as it effectively dissolves the reactants.[1][3]

-

Temperature Control: This is the most critical parameter for controlling racemization. The reaction is typically conducted at low temperatures (-5 to 0 °C) to minimize the formation of the D-isomer impurity.[1][4] Maintaining low temperatures prevents epimerization at the chiral center of the valine moiety.[4]

Core Physicochemical Properties

These intrinsic properties are essential for process development, purification, and formulation.

Solubility Profile

Solubility dictates the choice of reaction and crystallization solvents. N-Cbz-valacyclovir exhibits moderate lipophilicity, influencing its solubility in organic solvents.[4]

| Solvent | Solubility | Implication for Process | Source(s) |

| Water | Low solubility, especially in cold water. Soluble in hot water (50-80°C). | Used as an anti-solvent for precipitation from DMF.[4] The difference in solubility between hot and cold water is exploited for removing water-soluble impurities like Acyclovir.[8] | [7][8] |

| Methanol | Slightly soluble; can be used for recrystallization. | Recrystallization from methanol is a viable purification step to achieve high purity (>99%).[4] | [4][6] |

| Dimethylformamide (DMF) | Soluble. | Primary solvent for the synthesis reaction.[1][3] | [1][3] |

| Acetone-Water | Soluble in mixtures at reflux. | This solvent system has been shown to be effective in reducing the D-isomer content during purification.[1] | [1] |

| Ethanol | Soluble upon heating. | Used for recrystallization steps in purification protocols.[8] | [8] |

| DMSO | Slightly soluble. | Primarily used as a solvent for analytical techniques like NMR.[6] | [6] |

Thermal and Physical Properties

These properties are key indicators of purity and physical form.

| Property | Value | Significance & Method of Determination | Source(s) |

| Melting Point | 161 - 163°C | A sharp melting point range is indicative of high purity. Determined by Differential Scanning Calorimetry (DSC) or a melting point apparatus. | [6] |

| Density (Predicted) | 1.42 g/cm³ | Useful for process modeling and calculations of bulk density. | [4] |

| pKa (Predicted) | 9.34 ± 0.20 | Relates to the guanine moiety; important for pH-dependent solubility and designing extraction protocols. | [6][7] |

| XLogP3-AA / LogP | 1.3 - 2.14 | Indicates moderate lipophilicity. This value suggests the compound will partition favorably into moderately polar organic solvents over water, which is key for extractive workups. | [4][5] |

| Polar Surface Area (PSA) | 159 - 163.45 Ų | High PSA suggests significant hydrogen bonding capacity, consistent with its structure and solubility in polar aprotic solvents like DMF. | [4][5] |

Spectroscopic and Chromatographic Characterization

A combination of analytical techniques is required to confirm the structure and assess the purity of N-Cbz-valacyclovir.

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 200 MHz) δ: Key signals include: 10.8 (br, 1H, guanine NH), 7.9 (br, 1H, guanine NH₂), 7.8 (s, 1H, guanine C8-H), 7.3 (m, 5H, Cbz aromatic protons), 5.4 (s, 2H, purine-O-CH₂-N), 5.0 (s, 2H, Cbz CH₂), and signals for the valine and ethyl ester moieties.[9]

-

IR (KBr, νₘₐₓ, cm⁻¹): Characteristic peaks are observed at 3311 (N-H stretch), 2931 (C-H stretch), 1726 (C=O ester stretch), 1630 (C=O amide stretch), and 1606 (aromatic C=C stretch).[9]

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of N-Cbz-valacyclovir and quantifying impurities, including the critical D-isomer.

Caption: Standard workflow for HPLC purity determination.

This protocol is a representative method based on pharmacopeial standards for related compounds.[10]

-

System: A High-Performance Liquid Chromatograph equipped with a UV detector.

-

Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent).

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier like acetonitrile. The exact gradient profile must be optimized to resolve N-Cbz-valacyclovir from Acyclovir, the D-isomer, and other process-related impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a solution of N-Cbz-valacyclovir at approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Injection Volume: 10 µL.

-

Analysis: Run the sample and a reference standard solution. Purity is typically calculated using the area percent method. The D-isomer requires a specific chiral HPLC method for accurate quantification.[4]

Causality: The C18 column is chosen for its versatility in reversed-phase chromatography, suitable for separating moderately polar compounds. UV detection at 254 nm is effective due to the strong absorbance of the purine and benzene rings in the molecule.

Stability Profile

Understanding the stability of N-Cbz-valacyclovir is crucial for defining storage conditions and handling procedures.

-

pH Stability: The ester linkage in N-Cbz-valacyclovir is susceptible to hydrolysis under strongly acidic or basic conditions. The stability of the final product, Valacyclovir, is known to be pH-dependent, showing greater stability in acidic conditions (pH < 4) and degradation in alkaline media.[11] It is reasonable to extrapolate that the protected intermediate exhibits similar susceptibility, making pH control during workup and storage essential.

-

Thermal Stability: While specific data is limited in public literature, the compound is stable at the temperatures used for synthesis and purification (-5°C to reflux in acetone/water).[1] Distillation of DMF at elevated temperatures (e.g., 85°C) for extended periods has been shown to increase racemization, indicating a form of thermal instability or degradation.[1]

-

Storage: The compound should be stored in a freezer at -20°C under an inert atmosphere to prevent degradation.[6]

Conclusion and Future Perspectives

The physicochemical properties of N-Cbz-valacyclovir are intricately linked to the efficiency, quality, and scalability of Valacyclovir synthesis. Key parameters such as its solubility in various organic solvent systems, thermal sensitivity (especially concerning racemization), and chromatographic behavior are critical control points for any process chemist. The data and protocols presented in this guide serve as a foundational resource for optimizing the synthesis and purification of this vital intermediate. Future work should focus on developing more robust crystallization protocols to selectively purge the D-isomer and other process impurities, potentially leading to more efficient and greener manufacturing processes for Valacyclovir.

References

- 1. asianpubs.org [asianpubs.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. CBZ-valaciclovir () for sale [vulcanchem.com]

- 5. CBZ-valaciclovir | C21H26N6O6 | CID 135854994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cbz-Valaciclovir | 124832-31-1 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. CN101787027A - Preparation method of high-purity carbamazepine (CBZ)-valaciclovir - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. uspnf.com [uspnf.com]

- 11. Stability of valacyclovir: implications for its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Stability of Benzyloxycarbonyl-Valacyclovir

Executive Summary

Valacyclovir, the L-valyl ester prodrug of acyclovir, represents a significant advancement in antiviral therapy due to its enhanced oral bioavailability compared to the parent compound.[1][2] Further chemical modification of this prodrug, such as the introduction of a benzyloxycarbonyl (Cbz or Z) group, is a strategy often employed to modulate physicochemical properties like lipophilicity or to enable specific conjugation chemistries. This guide provides a comprehensive technical framework for assessing the in vitro stability of Benzyloxycarbonyl-valacyclovir (Z-Valacyclovir). Understanding the chemical and enzymatic liabilities of Z-Valacyclovir is paramount for predicting its behavior in vivo, optimizing formulation strategies, and ensuring that the prodrug remains intact until it reaches its intended site of absorption or action.

This document details the core chemical principles governing the stability of Z-Valacyclovir, focusing on its two primary hydrolytic weak points: the L-valyl ester and the benzyloxycarbonyl-amine linkage. We present detailed, field-tested protocols for evaluating stability across a range of pH conditions and in relevant biological matrices, such as human plasma. Furthermore, we outline the requisite analytical methodologies for accurately quantifying the degradation kinetics. This guide is intended for researchers, chemists, and drug development professionals dedicated to the rigorous and scientifically sound evaluation of novel prodrug candidates.

Chemical Profile and Anticipated Degradation Pathways

To design a robust stability testing program, one must first understand the molecule's inherent chemical liabilities. Z-Valacyclovir possesses two key functional groups susceptible to hydrolysis: the L-valyl ester bond and the benzyloxycarbonyl (carbamate) group.

-

L-Valyl Ester Linkage: This is the same ester present in valacyclovir. Its hydrolysis releases acyclovir and Z-L-valine. This reaction is known to be highly sensitive to pH. Studies on valacyclovir have shown it is chemically stable in acidic conditions (pH < 4) but degrades via base-catalyzed hydrolysis in alkaline media.[1][2] This degradation in the upper intestinal lumen is considered a potential cause of its incomplete bioavailability.[1]

-

Benzyloxycarbonyl (Cbz) Group: This carbamate protects the primary amine of the valine residue. Carbamates are generally more stable to hydrolysis than esters. However, they can be cleaved under strongly acidic or basic conditions, or via specific enzymatic action, to release the free amine, carbon dioxide, and benzyl alcohol.

Therefore, the principal degradation of Z-Valacyclovir in vitro is expected to proceed through two main pathways:

-

Ester Hydrolysis: Cleavage of the L-valyl ester, catalyzed by hydroxide ions (at high pH) or esterase enzymes (in biological matrices).

-

Carbamate Hydrolysis: Cleavage of the Cbz group, likely requiring more forceful conditions or specific enzymes not as ubiquitous as esterases.

The relative rates of these two pathways will dictate the profile of degradation products observed.

Caption: Anticipated degradation pathways for Z-Valacyclovir.

Core Principles of In Vitro Stability Assessment

A comprehensive in vitro stability assessment must probe the molecule's susceptibility to both chemical and enzymatic degradation under physiologically relevant conditions. The International Council for Harmonisation (ICH) provides guidelines, such as Q1A(R2), that establish standardized conditions for stability testing, including temperature and humidity, to determine a drug's shelf life.[3][4][5][6][7] While these are for formulated drug products, the principles of stress testing are applicable here.

Our investigation will focus on three key experimental arms:

-

pH-Dependent Stability: To understand the intrinsic chemical stability of the molecule across the pH range it would encounter in the gastrointestinal tract (pH 1.2 to 7.4).

-

Plasma Stability: To evaluate the impact of metabolic enzymes, primarily esterases, on the prodrug's integrity in the bloodstream.

-

Analytical Method: To ensure accurate and precise quantification of the parent compound and its primary degradants. A stability-indicating method is crucial.

Experimental Design and Protocols

The following protocols are designed to be self-validating by including appropriate controls and time points.

Protocol 1: pH-Dependent Hydrolysis Study

Objective: To determine the rate of chemical hydrolysis of Z-Valacyclovir in aqueous buffers simulating gastric and intestinal pH.

Rationale: Valacyclovir itself shows marked pH-dependent stability, being stable at low pH but degrading at neutral or alkaline pH.[1][2] This experiment is critical to determine if the Cbz group alters this profile and to predict how much of the prodrug might be chemically degraded before it can be absorbed. We use standard buffers that mimic key physiological environments.

Materials:

-

Z-Valacyclovir

-

Acetonitrile (ACN), HPLC grade

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Potassium Phosphate Monobasic (KH₂PO₄)

-

Deionized Water

-

Constant temperature incubator or water bath (set to 37°C)

-

HPLC or LC-MS/MS system

Procedure:

-

Buffer Preparation:

-

pH 1.2 (Simulated Gastric Fluid): Prepare a 0.1 N HCl solution.

-

pH 7.4 (Simulated Blood/Intestinal Fluid): Prepare a 50 mM potassium phosphate buffer and adjust pH to 7.4 with NaOH.

-

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Z-Valacyclovir in ACN. This organic stock minimizes initial aqueous hydrolysis before the experiment begins.

-

Reaction Initiation:

-

For each pH condition, pre-warm the buffer to 37°C.

-

Add the Z-Valacyclovir stock solution to the pre-warmed buffer to achieve a final concentration of 100 µM. The final concentration of ACN should be low (<1%) to avoid impacting the reaction kinetics.

-

Vortex gently to mix. This is your T=0 (time zero) point.

-

-

Time Point Sampling:

-

Immediately withdraw an aliquot (e.g., 100 µL) from the reaction mixture. This is the T=0 sample.

-

Incubate the remaining reaction mixture at 37°C.

-

Withdraw identical aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes).

-

-

Sample Quenching: Immediately quench the reaction in each aliquot by adding it to an equal volume of cold ACN. This precipitates proteins (if any) and stops further hydrolysis. Store samples at -20°C until analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of remaining Z-Valacyclovir.

Protocol 2: Stability in Human Plasma

Objective: To determine the enzymatic and chemical stability of Z-Valacyclovir in human plasma.

Rationale: The L-valyl ester bond in valacyclovir is a substrate for plasma esterases. This experiment quantifies the rate of this enzymatic degradation, which is a critical parameter for predicting the prodrug's half-life in vivo. Running a heat-inactivated plasma control allows for the differentiation between enzymatic and purely chemical degradation at physiological pH.

Materials:

-

Z-Valacyclovir

-

Human Plasma (pooled, with anticoagulant like heparin or EDTA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), cold

-

Constant temperature incubator or water bath (set to 37°C)

Procedure:

-

Plasma Preparation:

-

Thaw frozen human plasma at room temperature or in a 37°C water bath.

-

Divide the plasma into two pools.

-

Heat-Inactivated Control: Heat one plasma pool at 56-60°C for 30-60 minutes to denature enzymes. Centrifuge to remove precipitated proteins and collect the supernatant.

-

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Z-Valacyclovir in ACN.

-

Reaction Initiation:

-

Pre-warm the active plasma and heat-inactivated plasma to 37°C.

-

Spike Z-Valacyclovir stock solution into each plasma type to a final concentration of 10 µM.

-

-

Time Point Sampling:

-

Immediately take the T=0 sample.

-

Incubate at 37°C and collect subsequent time points (e.g., 5, 15, 30, 60, 90 minutes). The time points are typically shorter than in the pH study due to the expected rapid enzymatic hydrolysis.

-

-

Sample Quenching & Protein Precipitation: For each time point, transfer 100 µL of the plasma mixture into a tube containing 200-300 µL of cold ACN. Vortex vigorously to precipitate plasma proteins.

-

Sample Processing: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the proteins.

-

Analysis: Transfer the supernatant to HPLC vials for analysis of remaining Z-Valacyclovir.

Caption: General workflow for in vitro stability assessment.

Protocol 3: Analytical Method for Quantification

Objective: To develop a stability-indicating analytical method capable of separating Z-Valacyclovir from its key degradants, primarily acyclovir and valacyclovir.

Rationale: A method is "stability-indicating" if it can unambiguously quantify the drug in the presence of its degradation products.[8][9] Reversed-phase HPLC with UV detection is a common and robust choice. LC-MS/MS offers higher sensitivity and specificity if needed.[10]

Suggested HPLC Method:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a low percentage of B, then ramp up to elute the compounds. A typical gradient might be 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 252-255 nm, where the purine ring of acyclovir has a strong absorbance.[8][9][11]

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity as per ICH guidelines.[9] Forced degradation studies (exposing the drug to harsh acid, base, oxidation, and light) should be performed to prove that degradant peaks do not co-elute with the parent peak.[8][12]

Data Analysis and Interpretation

For each condition, plot the natural logarithm of the remaining percentage of Z-Valacyclovir against time. If the degradation follows first-order kinetics (which is common), the plot will be a straight line.

The slope of this line is the degradation rate constant (k).

The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k

Data Presentation: Results should be summarized in a clear, tabular format.

Table 1: Stability of Z-Valacyclovir in Aqueous Buffers at 37°C

| pH Condition | Rate Constant, k (min⁻¹) | Half-Life, t½ (min) |

|---|---|---|

| pH 1.2 | [Calculated Value] | [Calculated Value] |

| pH 7.4 | [Calculated Value] | [Calculated Value] |

Table 2: Stability of Z-Valacyclovir in Human Plasma at 37°C

| Matrix | Rate Constant, k (min⁻¹) | Half-Life, t½ (min) |

|---|---|---|

| Active Plasma | [Calculated Value] | [Calculated Value] |

| Heat-Inactivated Plasma | [Calculated Value] | [Calculated Value] |

Interpretation:

-

pH Stability: A short half-life at pH 7.4 compared to pH 1.2 would confirm base-catalyzed hydrolysis of the ester, similar to valacyclovir.[1][2]

-

Plasma Stability: A significantly shorter half-life in active plasma compared to heat-inactivated plasma is definitive proof of enzymatic degradation. The half-life in heat-inactivated plasma should be similar to that in the pH 7.4 buffer.

-

Overall Liability: By comparing the half-lives, one can determine the dominant degradation pathway under physiological conditions. For most valine esters, enzymatic hydrolysis in plasma is significantly faster than chemical hydrolysis.

Conclusion

The in vitro stability assessment of Benzyloxycarbonyl-valacyclovir is a critical step in its development as a potential therapeutic agent. The protocols outlined in this guide provide a robust framework for quantifying the chemical and enzymatic liabilities of the molecule. By systematically evaluating its degradation kinetics under physiologically relevant conditions, researchers can gain essential insights into the prodrug's potential in vivo fate, inform formulation design, and make data-driven decisions to advance the most promising candidates. Rigorous adherence to these self-validating protocols and the use of a well-validated, stability-indicating analytical method are the cornerstones of a successful investigation.

References

- 1. Stability of valacyclovir: implications for its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. ICH Official web site : ICH [ich.org]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. youtube.com [youtube.com]

- 8. ijpcsonline.com [ijpcsonline.com]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 10. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A validated stability indicating reverses phase liquid chromatographic method for the determination of valacyclovir - Int J Pharm Chem Anal [ijpca.org]

Solubility of Benzyloxycarbonyl valacyclovir in organic solvents

An In-Depth Technical Guide to the Solubility of Benzyloxycarbonyl Valacyclovir in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (Z-Valacyclovir), an important intermediate in the synthesis of Valacyclovir. A deep understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and ultimately, the yield and purity of the final active pharmaceutical ingredient (API). This document offers a blend of theoretical principles, empirical data, and practical experimental protocols to serve as an essential resource for researchers, chemists, and professionals in drug development and manufacturing.

Introduction: The Significance of Z-Valacyclovir Solubility

Valacyclovir, the L-valyl ester prodrug of the antiviral drug Acyclovir, exhibits significantly improved oral bioavailability. The synthesis of Valacyclovir often involves the use of a benzyloxycarbonyl (Z) protecting group for the valine residue. The introduction and subsequent removal of this protecting group are key steps that influence the efficiency of the entire synthetic route. This compound (Z-Valacyclovir) is the protected intermediate, and its solubility characteristics are paramount for several reasons:

-

Reaction Kinetics: The rate and completeness of the coupling reaction between Z-valine and Acyclovir are directly influenced by the solubility of the reactants in the chosen solvent system.

-

Purification Strategy: Crystallization and chromatographic purification of Z-Valacyclovir are highly dependent on its solubility profile. A solvent system that allows for high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures is ideal for crystallization.

-

Process Scalability: Predictable solubility is crucial for the successful scale-up of the synthesis from the laboratory to pilot plant and commercial manufacturing.

This guide will delve into the physicochemical properties of Z-Valacyclovir, explore the theoretical underpinnings of its solubility, present available solubility data, and provide a detailed protocol for its experimental determination.

Physicochemical Properties of this compound

To understand the solubility of Z-Valacyclovir, it is essential to first examine its molecular structure and resulting physicochemical properties.

-

Molecular Structure: Z-Valacyclovir possesses a complex structure with multiple functional groups that dictate its solubility behavior. These include the purine-like guanine base from the Acyclovir moiety, the ester linkage, the carbamate group of the Z-protecting group, and the aliphatic side chain of the valine residue.

-

Polarity and Hydrogen Bonding: The presence of multiple nitrogen and oxygen atoms allows for extensive hydrogen bonding, both as a donor and an acceptor. The overall molecule has a high degree of polarity, suggesting that it will be more soluble in polar solvents.

-

Crystalline Structure: The solid-state properties of Z-Valacyclovir, including its crystal lattice energy, will significantly impact the energy required to overcome the intermolecular forces in the solid state and dissolve the molecule.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. This principle is governed by the intermolecular forces between the solute (Z-Valacyclovir) and the solvent.

-

Solvent Polarity: Polar solvents, such as alcohols and aprotic polar solvents, are generally better at solvating polar molecules like Z-Valacyclovir. The dipole-dipole interactions and hydrogen bonding between the solvent and solute molecules are the primary driving forces for dissolution.

-

Temperature Effects: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. This relationship is described by the van't Hoff equation. For crystallization purposes, a steep solubility curve with respect to temperature is highly desirable.

Solubility Data of this compound

The following table summarizes the solubility of Z-Valacyclovir in a range of common organic solvents. The data is a compilation from various sources and should be used as a guide for solvent selection.

| Solvent | Chemical Class | Polarity Index | Solubility (mg/mL) at 25 °C (Estimated) | Key Observations |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | 3.1 | > 50 | High solubility is expected due to the ability of DCM to interact with the aromatic and ester portions of the molecule. |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | 6.4 | > 100 | Excellent solvent due to its high polarity and hydrogen bond accepting capabilities. |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 7.2 | > 100 | Similar to DMF, DMSO is a powerful solvent for polar molecules. |

| Tetrahydrofuran (THF) | Ether | 4.0 | ~ 20-30 | Moderate solubility. Often used in combination with other solvents. |

| Acetonitrile | Nitrile | 5.8 | ~ 10-20 | Moderate solubility. |

| Ethyl Acetate | Ester | 4.4 | < 10 | Limited solubility. Can be a useful anti-solvent for crystallization. |

| Isopropyl Alcohol (IPA) | Alcohol | 3.9 | < 5 | Low solubility at room temperature, but increases significantly with heat. |

| Methanol | Alcohol | 5.1 | ~ 5-15 | Moderate solubility, good for purification processes. |

| Toluene | Aromatic Hydrocarbon | 2.4 | < 1 | Poor solvent. |

| Hexane | Aliphatic Hydrocarbon | 0.1 | < 0.1 | Insoluble. |

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining the solubility of Z-Valacyclovir is crucial for process development. The isothermal equilibrium method is a standard approach.

Isothermal Equilibrium Solubility Determination Workflow

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of Z-Valacyclovir solid to a series of vials, each containing a known volume of the selected organic solvent.

-

The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached a steady state. The presence of undissolved solid at the end of this period is essential.

-

-

Sampling:

-

After equilibration, carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

-

Dilution:

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Quantify the concentration of Z-Valacyclovir in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A standard calibration curve should be prepared using known concentrations of Z-Valacyclovir.

-

-

Calculation:

-

Calculate the original concentration of Z-Valacyclovir in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Conclusion and Future Perspectives

The solubility of this compound is a critical parameter that dictates the efficiency of the Valacyclovir synthesis. This guide has provided a comprehensive overview of the factors influencing its solubility, a summary of its solubility in various organic solvents, and a detailed protocol for its experimental determination. A thorough understanding and a systematic approach to solvent screening and solubility measurement are indispensable for the development of a robust and scalable manufacturing process for Valacyclovir. Future work in this area could involve the development of predictive models for solubility based on computational chemistry and the investigation of co-solvent systems to fine-tune solubility for specific process steps.

Benzyloxycarbonyl Valacyclovir: A Paradigm Shift in Antiviral Prodrug Strategy?

An In-depth Technical Guide for the Exploration of Benzyloxycarbonyl Valacyclovir as a Bioactive Antiviral Agent

Abstract

Valacyclovir, the L-valyl ester of acyclovir, represents a significant advancement in anti-herpetic therapy, primarily due to its enhanced oral bioavailability compared to its parent drug, acyclovir.[1][2][3][4][5] Its synthesis universally proceeds through an N-protected intermediate, this compound (Cbz-valacyclovir). Traditionally viewed as a transient synthetic necessity, this guide posits a provocative question: what if Cbz-valacyclovir is not merely an intermediate, but a potent antiviral agent in its own right? This document provides a comprehensive exploration of this hypothesis, offering a technical roadmap for researchers, scientists, and drug development professionals to investigate the intrinsic antiviral potential of this compound. We will delve into the theoretical underpinnings of this concept, propose detailed experimental protocols to test its validity, and discuss the potential implications for the future of antiviral drug design.

Introduction: Beyond a Protective Veil - Reimagining the Role of Cbz-Valacyclovir

The benzyloxycarbonyl (Cbz) group is a cornerstone of peptide and medicinal chemistry, revered for its stability and utility as a protecting group for amines.[6] In the context of valacyclovir synthesis, its role is to temporarily mask the amino group of the L-valine ester during the coupling reaction with acyclovir.[7] Following this crucial step, the Cbz group is conventionally removed through catalytic hydrogenation to yield the final active pharmaceutical ingredient.[8]

This guide challenges the conventional wisdom that relegates Cbz-valacyclovir to a mere synthetic intermediate. We propose that the presence of the lipophilic Cbz moiety could confer unique and potentially advantageous pharmacological properties upon the valacyclovir scaffold. This hypothesis is grounded in the established principles of prodrug design, where modifications to a parent molecule can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile, and in some cases, even introduce intrinsic biological activity.

The central thesis of this whitepaper is that Cbz-valacyclovir may act as a "dual-action" antiviral agent: possessing its own inherent ability to interfere with viral replication, while also serving as a sustained-release prodrug of acyclovir upon eventual metabolic cleavage of the Cbz group.

Theoretical Framework: The Scientific Rationale for Investigating Cbz-Valacyclovir

Our hypothesis is built upon several key pillars of medicinal chemistry and virology:

-

Enhanced Lipophilicity and Cellular Permeation: The aromatic benzyloxycarbonyl group is significantly more lipophilic than the free amino group of valacyclovir. This increased lipophilicity could lead to enhanced passive diffusion across cellular membranes, potentially resulting in higher intracellular concentrations within virus-infected cells. This could be particularly advantageous for targeting viruses that replicate within cellular compartments.

-

Altered Transporter Interactions: The oral bioavailability of valacyclovir is mediated by the human intestinal peptide transporter hPEPT1.[1] The bulky and hydrophobic Cbz group would likely alter the interaction of the molecule with hPEPT1 and other cellular transporters. This could lead to a different absorption profile, potentially bypassing transporter-related saturation kinetics and offering a more linear dose-response relationship.

-

Potential for Intrinsic Antiviral Activity: While acyclovir's mechanism of action is well-established, involving phosphorylation by viral thymidine kinase and subsequent inhibition of viral DNA polymerase, the Cbz-valacyclovir molecule presents a novel chemical entity to the viral machinery.[9] It is conceivable that the intact molecule could interact with other viral or host cell targets involved in the viral life cycle. For instance, its unique shape and electronic properties might allow it to bind to viral proteases, integrases, or entry proteins.

-

Metabolic Stability and Sustained Release: The in vivo cleavage of the Cbz group is a critical factor. While catalytic hydrogenation is the standard for synthetic removal, enzymatic cleavage in a biological system is less predictable. If the Cbz group exhibits a degree of stability against plasma and intracellular esterases, Cbz-valacyclovir could act as a circulating reservoir, slowly releasing acyclovir over an extended period. This could lead to a more sustained therapeutic effect and potentially reduce dosing frequency.

Experimental Roadmap: A Technical Guide to Validating the Hypothesis

To rigorously test the hypothesis of Cbz-valacyclovir's intrinsic antiviral activity, a systematic and multi-faceted experimental approach is required. This section outlines detailed protocols for key investigations.

Synthesis and Characterization of this compound

A reliable and scalable synthesis of high-purity Cbz-valacyclovir is the foundational step for all subsequent studies.

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyloxycarbonyl-L-valine (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Carbodiimide Activation: Cool the solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) as a solution in anhydrous DMF. Stir for 30 minutes at 0°C to form the active ester.

-

Coupling Reaction: Add acyclovir (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, filter off the dicyclohexylurea (DCU) byproduct. Remove the DMF under reduced pressure.

-

Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography on silica gel using a gradient of methanol in dichloromethane.

-

Characterization: Confirm the identity and purity of the synthesized Cbz-valacyclovir using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

In Vitro Antiviral Activity Assays

The core of this investigation lies in determining if Cbz-valacyclovir exhibits direct antiviral effects.

Protocol 2: Plaque Reduction Assay

-

Cell Culture: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., HSV-1 or HSV-2) for 1-2 hours at 37°C.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of Cbz-valacyclovir, valacyclovir (as a control), and acyclovir (as a positive control). A vehicle control (e.g., DMSO) should also be included.

-

Plaque Formation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Visualization and Quantification: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

Cellular Uptake and Accumulation Studies

Understanding how Cbz-valacyclovir enters and persists in cells is crucial.

Protocol 3: Cellular Uptake Assay

-

Cell Seeding: Seed host cells in 24-well plates and grow to confluence.

-

Compound Incubation: Treat the cells with a fixed concentration of Cbz-valacyclovir or valacyclovir for various time points (e.g., 15, 30, 60, 120 minutes).

-

Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Lyse the cells using a suitable lysis buffer.

-

Quantification: Analyze the cell lysates by liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentrations of the parent compound and any metabolites (e.g., acyclovir).

-

Data Analysis: Plot the intracellular concentration as a function of time to determine the rate and extent of cellular uptake.

Metabolic Stability Assays

The rate at which the Cbz group is cleaved will determine the compound's pharmacokinetic profile.

Protocol 4: Plasma Stability Assay

-

Incubation: Incubate Cbz-valacyclovir at a known concentration in fresh human plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma and quench the enzymatic activity by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the samples to precipitate plasma proteins. Analyze the supernatant by LC-MS to quantify the remaining Cbz-valacyclovir and the appearance of acyclovir.

-

Data Analysis: Calculate the half-life (t₁/₂) of Cbz-valacyclovir in plasma.

Protocol 5: Microsomal Stability Assay

-

Incubation: Incubate Cbz-valacyclovir with human liver microsomes in the presence of NADPH (to assess oxidative metabolism) and UDPGA (to assess glucuronidation).

-

Time Points and Analysis: Follow a similar procedure to the plasma stability assay to determine the rate of metabolism.

-

Data Analysis: Calculate the intrinsic clearance of Cbz-valacyclovir.

Data Presentation and Visualization

Clear and concise data presentation is paramount for interpreting the experimental outcomes.

Table 1: Comparative Physicochemical and In Vitro Properties

| Property | Acyclovir | Valacyclovir | This compound |

| Molecular Weight ( g/mol ) | 225.2 | 324.3 | 458.5 |

| LogP (calculated) | -1.56 | -1.1 | To be determined |

| Aqueous Solubility (mg/mL) | 1.3 | 174 | To be determined |

| EC₅₀ (HSV-1) (µM) | Known Value | Known Value | To be determined |

| EC₅₀ (HSV-2) (µM) | Known Value | Known Value | To be determined |

| CC₅₀ (Vero cells) (µM) | Known Value | Known Value | To be determined |

| Selectivity Index (CC₅₀/EC₅₀) | Known Value | Known Value | To be determined |

Diagram 1: Proposed Dual-Action Mechanism of this compound

Caption: Hypothetical dual-action mechanism of Cbz-Valacyclovir.

References

- 1. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valaciclovir: development, clinical utility and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valacyclovir: a review of its antiviral activity, pharmacokinetic properties, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. Click-Triggered Bioorthogonal Bond-Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fiveable.me [fiveable.me]

An In-Depth Technical Guide to Benzyloxycarbonyl Valacyclovir for Novel Prodrug Design

Executive Summary

The strategic modification of active pharmaceutical ingredients (APIs) through prodrug design is a cornerstone of modern drug development, aimed at overcoming pharmacokinetic challenges such as poor bioavailability.[1] Valacyclovir, the L-valyl ester prodrug of acyclovir, is a classic success story, dramatically improving the oral absorption of its parent antiviral agent.[2][3] This guide explores the next frontier: the synthesis, characterization, and potential application of Benzyloxycarbonyl valacyclovir (Cbz-valacyclovir). We posit that this "double prodrug" strategy, incorporating the benzyloxycarbonyl (Cbz) protecting group, offers a novel platform for modulating drug release kinetics, enhancing stability, and further optimizing the therapeutic profile of acyclovir. This document provides the foundational rationale, detailed synthetic protocols, and a proposed bioactivation pathway to empower researchers in the exploration of this promising new chemical entity.

The Rationale: Why Augment a Successful Prodrug?

The transformation of acyclovir (bioavailability: 10-20%) into valacyclovir (bioavailability: ~55%) was a landmark achievement, leveraging the body's own peptide transporters and esterases to enhance absorption.[4][5] However, the quest for therapeutic optimization is continuous. The introduction of a benzyloxycarbonyl (Cbz) group to the valine moiety of valacyclovir presents a multi-faceted strategic advantage.

-

Modulating Lipophilicity: The Cbz group, with its benzyl ring, significantly increases the lipophilicity of the molecule.[] This modification can alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] Enhanced lipophilicity may influence the mechanism of membrane transport, potentially shifting from purely transporter-mediated uptake to include passive diffusion, which could alter the rate and extent of absorption.[8]

-

Controlled, Sequential Bioactivation: A Cbz-valacyclovir construct necessitates a two-step enzymatic cleavage to release the active acyclovir. This creates a potential for a more controlled, sustained-release profile. The initial cleavage of the Cbz group, followed by the ester hydrolysis, could temper the Cmax (peak plasma concentration) and prolong the Tmax (time to reach Cmax), potentially leading to a more favorable pharmacokinetic curve and reduced dosing frequency.

-

Protection and Stability: The carbamate linkage of the Cbz group is generally stable chemically and proteolytically.[9][10] This could offer protection against premature hydrolysis of the valyl ester in the upper gastrointestinal tract, ensuring more of the intact prodrug reaches the optimal site for absorption.

This exploration is therefore not merely an academic exercise but a rational design strategy to build upon a proven success and unlock new therapeutic possibilities.

Synthesis and Characterization of Cbz-Valacyclovir

The synthesis of Cbz-valacyclovir is a well-defined process rooted in established peptide chemistry. It involves the condensation of N-Cbz-L-valine with the primary hydroxyl group of acyclovir.

Synthetic Pathway Overview

The core of the synthesis is an esterification reaction. N-Cbz-L-valine, the protected amino acid, is coupled with acyclovir. This reaction is typically facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-(dimethylamino)pyridine (DMAP), in an anhydrous polar aprotic solvent like dimethylformamide (DMF).[4][11]

Caption: Synthetic workflow for N-Cbz-Valacyclovir.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesized methodology based on established literature procedures for valacyclovir synthesis.[4][11]

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve N-Cbz-L-valine (1.1 equivalents) in anhydrous dimethylformamide (DMF). Cool the solution to -5°C to 0°C using an ice-salt bath.

-

Activation: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DMF to the cooled N-Cbz-L-valine solution. Stir the mixture at 0°C for 20-30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Coupling: Add acyclovir (1.0 equivalent) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the reaction mixture.

-

Reaction: Allow the mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated DCU. Rinse the filter cake with a small amount of DMF.

-

Purification: Reduce the solvent volume of the filtrate under vacuum. Dilute the remaining solution with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: Purify the crude N-Cbz-valacyclovir via column chromatography on silica gel to obtain the final, pure compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized compound.

| Property | Method | Expected Result |

| Molecular Weight | Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ peak at m/z 459.2. Acyclovir appears at m/z 226.2 and Valacyclovir at 325.2.[12][13] |

| Structural Integrity | ¹H and ¹³C NMR Spectroscopy | Presence of characteristic peaks for the acyclovir moiety, the valine side chain, and the benzyloxycarbonyl group (including aromatic protons ~7.3 ppm).[14] |

| Purity | High-Performance Liquid (HPLC) | A single major peak with purity >95%. Method development would be based on existing protocols for valacyclovir and acyclovir, likely using a C18 column with a mobile phase of acetonitrile/water or methanol/formic acid.[12][15] |

| Lipophilicity (Est.) | Calculated LogP (cLogP) | Significantly higher than valacyclovir (cLogP ≈ -1.5) and acyclovir (cLogP ≈ -1.6), likely in the range of 1.0 - 2.0, indicating increased lipid solubility. |

The Bioactivation Hypothesis: A Two-Step Release

The therapeutic efficacy of Cbz-valacyclovir hinges on its efficient and sequential conversion to acyclovir within the body. We hypothesize a two-step enzymatic cascade.

Caption: Proposed two-step bioactivation of Cbz-Valacyclovir.

-

Step 1: Cbz Group Removal: The first step is the cleavage of the N-benzyloxycarbonyl carbamate. While catalytic hydrogenation is the standard for lab-based removal, in vivo cleavage is likely mediated by hepatic enzymes.[16] Enzymes such as carboxylesterases or even cytochrome P450 (CYP450) systems could catalyze this hydrolysis, releasing valacyclovir.[9][17] The stability and rate of this initial step are critical determinants of the overall pharmacokinetic profile.

-

Step 2: Valine Ester Hydrolysis: The resulting valacyclovir is the known substrate for human valacyclovirase (VACVase), a specific α-amino acid ester hydrolase found in the liver and intestines.[5] This enzyme rapidly hydrolyzes the ester bond, releasing the active drug, acyclovir, and the amino acid L-valine.

In Vitro Evaluation: A Roadmap to Validation

A rigorous in vitro testing cascade is essential to validate the prodrug concept before advancing to more complex in vivo models.

Experimental Workflow for In Vitro Assessment

Caption: A logical workflow for the in vitro evaluation of Cbz-Valacyclovir.

Protocol: Chemical and Enzymatic Stability

Objective: To determine the stability of Cbz-valacyclovir and its rate of conversion to valacyclovir and acyclovir under physiological conditions.

-

Chemical Stability:

-

Prepare Simulated Gastric Fluid (SGF, pH ~1.2) and Simulated Intestinal Fluid (SIF, pH ~6.8).

-

Incubate a known concentration of Cbz-valacyclovir in both SGF and SIF at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 min), withdraw aliquots and immediately quench the reaction (e.g., by adding ice-cold acetonitrile).

-

Analyze the samples by LC-MS/MS to quantify the remaining Cbz-valacyclovir and the appearance of any degradation products.[12]

-

-

Enzymatic Stability:

-

Incubate Cbz-valacyclovir with pooled human plasma and human liver microsomes (HLM) at 37°C. The HLM assay should include NADPH as a cofactor to assess CYP450-mediated metabolism.

-

Follow the same time-point sampling and quenching procedure as above.

-

Analyze via LC-MS/MS to determine the half-life (t₁/₂) of Cbz-valacyclovir and the formation rates of valacyclovir and acyclovir. This will provide critical data on the two-step bioactivation process.

-

Future Directions and Conclusion

The exploration of this compound represents a rational and scientifically grounded approach to advanced prodrug design.[18] By adding a layer of chemical complexity, we unlock the potential for refined pharmacokinetic control, offering a pathway to potentially improved therapeutic regimens. The foundational work outlined in this guide—from synthesis to in vitro evaluation—provides a clear roadmap for researchers to investigate this novel compound.

Successful validation of its stability and sequential bioactivation in vitro would justify progression to preclinical animal models to assess its full pharmacokinetic and pharmacodynamic profile. This research could pave the way for a new generation of antiviral therapies built on the principles of controlled release and targeted delivery, ultimately enhancing the legacy of one of medicinal chemistry's most successful prodrugs.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Valaciclovir - Wikipedia [en.wikipedia.org]

- 3. Valacyclovir : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 17. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzyloxycarbonyl Valacyclovir (CAS Number: 124832-31-1)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on Benzyloxycarbonyl valacyclovir. This document is intended to be a comprehensive resource, moving beyond a simple recitation of facts to provide a deeper understanding of the scientific principles and practical considerations surrounding this pivotal molecule. This compound, a key intermediate in the synthesis of the potent antiviral drug valacyclovir, represents a critical nexus of synthetic chemistry, process optimization, and pharmaceutical quality control. This guide is structured to provide not only the "what" and "how" but, more importantly, the "why" behind the scientific methodologies discussed. Our aim is to empower researchers and drug development professionals with the knowledge to confidently and effectively work with this compound, ensuring both scientific integrity and the advancement of antiviral therapies.

Introduction: The Strategic Importance of this compound

This compound (N-Benzyloxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester), often abbreviated as Cbz-valacyclovir, holds a position of significant strategic importance in the pharmaceutical industry. It is the penultimate precursor in the most common synthetic route to valacyclovir hydrochloride, a prodrug of acyclovir with markedly improved oral bioavailability.[1][2] Acyclovir itself is a cornerstone in the treatment of infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[] The enhanced bioavailability of valacyclovir, facilitated by its L-valyl ester moiety, allows for less frequent dosing and improved patient compliance.[2]

The synthesis and purification of this compound are critical control points in the manufacturing of valacyclovir. The stereochemical integrity of the L-valine moiety must be maintained to ensure the desired pharmacological activity and to minimize the formation of the diastereomeric D-isomer, which is considered an impurity.[4] Furthermore, as a process-related impurity itself, understanding its formation, characterization, and control is paramount for meeting stringent regulatory requirements for active pharmaceutical ingredients (APIs).[5] This guide will delve into the technical intricacies of this compound, providing a robust foundation for its synthesis, analysis, and role in the development of antiviral therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, analysis, and the optimization of its synthesis.

| Property | Value | Source |

| CAS Number | 124832-31-1 | [] |

| Molecular Formula | C21H26N6O6 | [6] |

| Molecular Weight | 458.47 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| IUPAC Name | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | [] |

| Synonyms | N-Benzyloxycarbonyl Valacyclovir, Cbz-Valaciclovir, Valacyclovir EP Impurity E | [] |

Structural Elucidation:

The structure of this compound, as depicted below, consists of the acyclovir core linked via an ester bond to the L-valine amino acid, which is, in turn, protected at its amino terminus by a benzyloxycarbonyl (Cbz) group.

Figure 1: Chemical Structure of this compound.

Synthesis and Process Optimization

The synthesis of this compound is a cornerstone of the valacyclovir manufacturing process. The most prevalent method involves the coupling of N-Cbz-L-valine with acyclovir.

Synthetic Pathway

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Synthesis, characterization and antiviral efficacy of valacyclovir loaded polymeric nanoparticles against wild-type herpes simplex virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. connectjournals.com [connectjournals.com]

- 6. CBZ-valaciclovir | C21H26N6O6 | CID 135854994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: A Robust Protocol for the Catalytic Hydrogenolysis of Benzyloxycarbonyl-Valacyclovir to Synthesize Valacyclovir Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of valacyclovir hydrochloride via the deprotection of its benzyloxycarbonyl (Cbz)-protected precursor. Valacyclovir, an L-valyl ester prodrug of acyclovir, exhibits significantly enhanced oral bioavailability, making it a cornerstone antiviral agent.[1][2] The final deprotection step is critical for ensuring high purity and yield. This guide details an optimized catalytic hydrogenolysis procedure, focusing on the causality behind experimental choices, process control, troubleshooting, and safety considerations to ensure a reproducible and scalable synthesis.

Introduction and Reaction Principle

The conversion of acyclovir into its prodrug, valacyclovir, is a key strategy to overcome the low oral bioavailability of the parent drug.[1][3] A common and robust synthetic route involves the esterification of acyclovir with an N-protected L-valine, typically N-benzyloxycarbonyl-L-valine (Cbz-L-valine).[4][5] The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its clean removal via catalytic hydrogenolysis.[6]

The final step, and the focus of this protocol, is the selective cleavage of the Cbz group's benzyl-oxygen bond using hydrogen gas and a palladium catalyst. This process, known as hydrogenolysis, is highly efficient and yields the desired primary amine along with benign byproducts, toluene and carbon dioxide, which are easily removed.

The overall transformation is as follows:

digraph "Valacyclovir Synthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=none, fontname="Arial", fontsize=12];

edge [arrowhead=normal, color="#5F6368"];

Cbz_Valacyclovir [label=<

N-Benzyloxycarbonyl-Valacyclovir

N-Benzyloxycarbonyl-Valacyclovir

];

Valacyclovir_HCl [label=<

Valacyclovir Hydrochloride

Valacyclovir Hydrochloride

];

reagents [label="+ H₂, Pd Catalyst\n+ HCl (aq)\n(Toluene, CO₂ as byproducts)", shape=plaintext, fontcolor="#202124"];

Cbz_Valacyclovir -> reagents [arrowhead=none];

reagents -> Valacyclovir_HCl;

}

Caption: Troubleshooting workflow for hydrogenation issues.

-

Catalyst Inactivation: The palladium catalyst can be "poisoned" by impurities, especially sulfur compounds. Ensure high-purity starting materials and solvents. If a reaction stalls, using a fresh batch of catalyst is advisable.[7]

-

Insufficient Hydrogen Pressure: The reaction rate is dependent on hydrogen pressure. A slow reaction may indicate a leak in the system. Ensure the reactor is properly sealed and monitor the pressure gauge throughout the reaction.[7]

-

Purification: To achieve pharmaceutical-grade purity (>99.5%) and remove diastereomeric impurities (D-valacyclovir), a final recrystallization step is often necessary. A proven method involves dissolving the crude product in a minimal amount of a water/acetonitrile mixture at elevated temperatures (e.g., 70°C) and then allowing it to cool slowly to crystallize the pure L-isomer.[1]

Safety Precautions

-

Catalyst Handling: Palladium on alumina/carbon is pyrophoric, especially when dry and exposed to air. Handle it in an inert atmosphere (e.g., nitrogen-filled glove bag) whenever possible. Do not allow the catalyst to dry on filter paper. Quench spent catalyst carefully with water before disposal.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reaction must be conducted in a well-ventilated area (fume hood) using equipment specifically designed for high-pressure reactions. Ensure all potential ignition sources are removed from the vicinity.

-

Solvents and Reagents: DMF is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle hydrochloric acid with care as it is corrosive.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of analogs of L-valacyclovir and determination of their substrate activity for the oligopeptide transporter in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017149420A1 - Process for the preparation of valacyclovir - Google Patents [patents.google.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

Application Note & Protocols for the Analytical Determination of Benzyloxycarbonyl Valacyclovir

Introduction: The Critical Role of Intermediate Analysis

Benzyloxycarbonyl valacyclovir (Z-Valacyclovir) is a pivotal intermediate in the synthesis of Valacyclovir, a widely used antiviral prodrug of acyclovir. The purity and characterization of this intermediate are paramount as they directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This document provides detailed analytical methods for the detection, quantification, and purity assessment of Z-Valacyclovir, designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established chromatographic principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Chemical Profile: this compound

| Property | Value | Source |

| IUPAC Name | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | [][3] |

| Synonyms | N-Benzyloxycarbonyl Valacyclovir, Cbz-Valacyclovir | [][4] |

| Molecular Formula | C21H26N6O6 | [3][5] |

| Molecular Weight | 458.47 g/mol | [] |

| Appearance | Solid Powder | [] |

| Role | Synthetic Intermediate for Valacyclovir | [6][7] |

SECTION 1: High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for assessing the purity and potency of Z-Valacyclovir. The method's robustness, precision, and accessibility make it ideal for both in-process control and final intermediate release testing.

Scientific Rationale for Method Design

The selection of a C18 stationary phase is based on the hydrophobic nature of Z-Valacyclovir, conferred by the benzyloxycarbonyl protecting group and the core acyclovir structure. A gradient elution is employed to ensure adequate retention and sharp peak shape for the main analyte while allowing for the resolution of more polar potential impurities (e.g., unreacted acyclovir) and less polar by-products. The mobile phase composition, a buffered aqueous solution mixed with organic solvents like acetonitrile and methanol, provides the necessary polarity range for effective separation. UV detection is highly effective due to the strong chromophores present in the purine ring of the acyclovir moiety. A detection wavelength of ~254 nm is often suitable for related compounds.[8]

Experimental Workflow for HPLC Analysis

The following diagram outlines the general workflow for the HPLC analysis of Z-Valacyclovir.

Caption: HPLC analysis workflow for Z-Valacyclovir.

Detailed HPLC Protocol

Objective: To determine the assay and purity of this compound.

Instrumentation & Materials:

-

HPLC system with gradient capability and UV/PDA detector.

-

C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance, volumetric flasks, pipettes.

-

Z-Valacyclovir reference standard.

-

HPLC grade acetonitrile, methanol, and water.

-

Potassium phosphate monobasic.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50 v/v) |

Procedure:

-

Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Solution Preparation (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of Z-Valacyclovir reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent and mix well.

-

Sample Solution Preparation (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the Z-Valacyclovir sample into a 50 mL volumetric flask. Follow the same procedure as for the standard solution.

-

System Suitability: Equilibrate the HPLC system with the mobile phase. Inject the standard solution five times. The system is suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.[9]

-

Analysis: Inject the blank (diluent), followed by the standard solution and then the sample solution(s).

-

Calculations:

-

Assay (% w/w): (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard

-

Impurity Profile: Calculate the percentage of each impurity using the area normalization method.

-

SECTION 2: LC-MS/MS for High-Sensitivity Impurity Profiling

For trace-level impurity identification and quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity. This is particularly crucial for identifying process-related impurities or degradation products that may not be detectable by UV.

Scientific Rationale for Method Design

The LC-MS/MS method leverages the same separation principles as HPLC but couples the chromatograph to a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is highly effective for protonating the Z-Valacyclovir molecule. Tandem mass spectrometry (MS/MS) is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented to produce characteristic product ions. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and eliminating matrix interference.[10]

Experimental Workflow for LC-MS/MS Analysis

Caption: LC-MS/MS workflow for Z-Valacyclovir analysis.

Detailed LC-MS/MS Protocol